Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate
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Overview
Description
Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate is a synthetic organic compound with the molecular formula C21H29NO3 It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, and an octanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl octanoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate can be compared with other similar compounds, such as:
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate: Similar structure but with a different position of the pyrrolidine ring on the phenyl group.
Ethyl 8-oxo-8-[4-(2-pyrrolinomethyl)phenyl]octanoate: Similar structure but with a different substitution pattern on the pyrrolidine ring.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their structures.
Properties
IUPAC Name |
ethyl 8-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-2-25-21(24)10-6-4-3-5-9-20(23)19-13-11-18(12-14-19)17-22-15-7-8-16-22/h7-8,11-14H,2-6,9-10,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWARPRJBEROZQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643065 |
Source
|
Record name | Ethyl 8-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-97-1 |
Source
|
Record name | Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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